CUG CUG CUG (3-Carboxyumbelliferyl-β-D-galactopyranoside) is a fluorogenic substrate (λex=386, λem=445 nm, ε=32K).
Brand Name: Vulcanchem
CAS No.: 64664-99-9
VCID: VC0006702
InChI: InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
SMILES: C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Molecular Formula: C16H16O10
Molecular Weight: 368.29 g/mol

CUG

CAS No.: 64664-99-9

Cat. No.: VC0006702

Molecular Formula: C16H16O10

Molecular Weight: 368.29 g/mol

* For research use only. Not for human or veterinary use.

CUG - 64664-99-9

Specification

Description CUG (3-Carboxyumbelliferyl-β-D-galactopyranoside) is a fluorogenic substrate (λex=386, λem=445 nm, ε=32K).
CAS No. 64664-99-9
Molecular Formula C16H16O10
Molecular Weight 368.29 g/mol
IUPAC Name 2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid
Standard InChI InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
Standard InChI Key HGMXXIAQZWTZLR-WUGLTUCPSA-N
Isomeric SMILES C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
SMILES C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator